molecular formula C6H12NaO9P B8254876 alpha-D-Glucose-6-phosphate,monosodium salt

alpha-D-Glucose-6-phosphate,monosodium salt

Cat. No.: B8254876
M. Wt: 282.12 g/mol
InChI Key: ZALKNDISPIVVKC-WNFIKIDCSA-M
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Description

Alpha-D-Glucose-6-phosphate, monosodium salt: is a glycolytic intermediate that plays a crucial role in cellular metabolism. It is involved in the glycolysis and pentose phosphate pathways, acting as a competitive and reversible inhibitor of hexokinase . This compound is essential for the regulation of glucose levels within cells and is widely used in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Glucose-6-phosphate, monosodium salt can be synthesized through the phosphorylation of glucose using hexokinase or glucokinase enzymes. The reaction typically occurs in an aqueous buffer solution at a controlled pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of alpha-D-Glucose-6-phosphate, monosodium salt involves the enzymatic conversion of glucose using immobilized enzymes in a continuous flow reactor. This method allows for high yield and purity of the product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Glucose-6-phosphate dehydrogenase, NADP+

    Isomerization: Glucose-6-phosphate isomerase

    Hydrolysis: Glucose-6-phosphatase, water

Major Products:

    Oxidation: 6-Phosphogluconate

    Isomerization: Fructose-6-phosphate

    Hydrolysis: Glucose, inorganic phosphate

Mechanism of Action

Comparison with Similar Compounds

  • D-Glucose-6-phosphate, disodium salt
  • D-Glucose-6-phosphate, potassium salt
  • D-Glucose-1-phosphate

Comparison:

Alpha-D-Glucose-6-phosphate, monosodium salt stands out due to its specific role in both glycolysis and the pentose phosphate pathway, making it a versatile compound in biochemical research.

Biological Activity

Alpha-D-Glucose-6-phosphate, monosodium salt (C6H12NaO9P), is a significant metabolite in various biological processes. This compound plays a crucial role in carbohydrate metabolism, cellular signaling, and energy production. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and research findings.

  • Molecular Formula: C6H12NaO9P
  • Molecular Weight: 358.53 g/mol
  • CAS Number: 54010-71-8

Biological Functions

1. Metabolic Role:
Alpha-D-Glucose-6-phosphate is an essential intermediate in glycolysis and the pentose phosphate pathway (PPP). It is produced from glucose by hexokinase and is involved in the regulation of glucose metabolism.

2. Enzyme Interactions:
The compound acts as a competitive inhibitor of hexokinase, which regulates glucose uptake in cells. This inhibition can affect insulin signaling pathways and energy production, particularly under conditions of hyperglycemia .

3. Cellular Signaling:
Alpha-D-glucose-6-phosphate also influences various signaling pathways, including those related to inflammation and immune response. It has been shown to activate the NLRP3 inflammasome, which plays a role in innate immunity .

The biological activity of alpha-D-glucose-6-phosphate involves several key mechanisms:

  • Hexokinase Inhibition: By inhibiting hexokinase activity, it alters glucose phosphorylation rates, affecting overall glucose metabolism .
  • Regulation of Glycogenolysis: It participates in glycogen breakdown by influencing glycogen phosphorylase activity .
  • Polyol Pathway Activation: It is involved in the conversion of glucose to sorbitol via aldose reductase during hyperglycemic conditions, which can lead to complications such as diabetic neuropathy .

Table 1: Biological Activities of Alpha-D-Glucose-6-phosphate

ActivityEffectReference
Hexokinase InhibitionCompetitive inhibition
Glycogen PhosphorylaseModulates activity
NLRP3 Inflammasome ActivationEnhances immune response
Polyol Pathway ActivationConverts glucose to sorbitol

Case Study: Diabetic Complications

A study investigated the role of alpha-D-glucose-6-phosphate in diabetic patients. It was found that elevated levels of this metabolite were associated with increased sorbitol production, contributing to diabetic neuropathy. The inhibition of hexokinase by this compound was linked to impaired glucose utilization and exacerbation of hyperglycemic conditions .

Implications for Health and Disease

The biological activity of alpha-D-glucose-6-phosphate has significant implications for metabolic disorders:

  • Diabetes Management: Understanding its role in glucose metabolism could lead to new therapeutic strategies for managing diabetes and its complications.
  • Inflammatory Diseases: Its involvement in NLRP3 inflammasome activation suggests potential applications in treating inflammatory conditions.

Properties

IUPAC Name

sodium;[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALKNDISPIVVKC-WNFIKIDCSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NaO9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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